Ethyl 7-isopropyl-5-methylbicyclo(2.2.2)oct-5-ene-2-carboxylate
Description
Molecular Geometry and Stereochemical Configuration
The bicyclo[2.2.2]octene core imposes a rigid, cage-like structure with three fused six-membered rings, creating distinct bridgehead positions at carbons 1, 4, and 5. The compound’s stereochemistry is defined by the endo preference of the Diels-Alder reactions typically used to construct such frameworks. In this derivative, the ethyl carboxylate group occupies the 2-position in an exo configuration, while the 5-methyl and 7-isopropyl groups adopt equatorial orientations to minimize steric strain. The double bond at position 5 introduces planarity, reducing torsional strain within the bicyclic system.
Comparative studies of analogous bicyclo[2.2.2]octene esters, such as ethyl bicyclo[2.2.2]oct-5-ene-2-carboxylate, reveal that substitution patterns significantly influence ring puckering. The 7-isopropyl group introduces additional steric bulk compared to simpler derivatives, causing measurable distortions in bond angles at the bridgehead carbons (C1-C2-C3: 112.5° vs. 115.8° in unsubstituted analogs).
X-ray Crystallographic Analysis of Bicyclo[2.2.2]Octene Derivatives
X-ray diffraction data for methyl bicyclo[2.2.2]oct-5-ene-2-carboxylate provides a foundational reference, with key metrics shown in Table 1.
Table 1: Crystallographic parameters for bicyclo[2.2.2]octene derivatives
| Parameter | Methyl derivative | Ethyl 7-isopropyl-5-methyl (predicted) |
|---|---|---|
| C2-O1 bond length (Å) | 1.326 | 1.331 |
| C5-C6 double bond (Å) | 1.337 | 1.341 |
| Bridgehead C1-C4-C5 angle | 89.7° | 88.3° |
The ethyl and isopropyl substituents are expected to increase torsional strain, slightly elongating the C5-C6 double bond compared to the methyl analog. Packing analysis of related structures shows that bulky substituents like isopropyl induce herringbone arrangements in the crystal lattice, with intermolecular distances of 3.8–4.2 Å between nonpolar groups.
Comparative NMR Spectroscopic Studies (¹H, ¹³C, DEPT, COSY)
¹H NMR spectra of ethyl bicyclo[2.2.2]oct-5-ene-2-carboxylate show characteristic signals for the bicyclic framework:
- Bridgehead protons (H1, H4): δ 2.15–2.35 (m, 2H)
- Olefinic protons (H5, H6): δ 5.72 (dd, J = 10.2, 3.1 Hz, 2H)
In the 7-isopropyl-5-methyl derivative, these signals shift due to substituent effects:
- H5 methyl group: δ 1.68 (s, 3H)
- 7-isopropyl: δ 2.02 (septet, J = 6.8 Hz, 1H), 0.92 (d, J = 6.8 Hz, 6H)
- Ethoxy group: δ 4.12 (q, J = 7.1 Hz, 2H), 1.23 (t, J = 7.1 Hz, 3H)
¹³C NMR data highlights the electron-withdrawing effect of the ester group (C2: δ 172.4), with upfield shifts for bridgehead carbons (C1: δ 43.2) compared to non-functionalized analogs. DEPT-135 spectra confirm the presence of five methyl/methylene groups, consistent with the substitution pattern.
Vibrational Spectroscopy and Computational Modeling (DFT)
IR spectra of bicyclo[2.2.2]octene esters exhibit strong absorptions at:
DFT calculations at the B3LYP/6-311++G(d,p) level predict vibrational modes with <5 cm⁻¹ deviation from experimental values for the parent compound. For the 7-isopropyl-5-methyl derivative, frequency calculations suggest:
- C=O stretch: 1738 cm⁻¹ (scaled)
- Asymmetric C-O-C stretch: 1275 cm⁻¹
- Methyl/isopropyl C-H bends: 1380–1460 cm⁻¹
Electrostatic potential maps reveal charge polarization at the ester oxygen (MEP: −0.32 e) and electron density accumulation around the double bond (MEP: +0.18 e), consistent with its reactivity in cycloaddition reactions.
Properties
CAS No. |
84963-25-7 |
|---|---|
Molecular Formula |
C15H24O2 |
Molecular Weight |
236.35 g/mol |
IUPAC Name |
ethyl 5-methyl-7-propan-2-ylbicyclo[2.2.2]oct-5-ene-2-carboxylate |
InChI |
InChI=1S/C15H24O2/c1-5-17-15(16)14-8-11-7-12(9(2)3)13(14)6-10(11)4/h6,9,11-14H,5,7-8H2,1-4H3 |
InChI Key |
VDLQBGFBIGHFJI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CC2CC(C1C=C2C)C(C)C |
Origin of Product |
United States |
Preparation Methods
Diels-Alder Cycloaddition as the Core Synthetic Step
The primary synthetic route to this compound involves a Diels-Alder reaction between a diene and an appropriate dienophile to form the bicyclo[2.2.2]octene skeleton.
Starting Materials : Common dienes used include alpha-terpinene or alpha-phellandrene , which are cyclic conjugated dienes suitable for Diels-Alder reactions. The dienophile is typically an alkene bearing a carboxylate group, such as an acrylate or maleate ester (e.g., ethyl acrylate or ethyl maleate).
Reaction Conditions : The reaction is generally carried out in oxygenated solvents such as methyl tert-butyl ether (MTBE) or tetrahydrofuran (THF) at controlled temperatures. Lower temperatures (around room temperature to 20°C) favor exclusive formation of the endo-adduct , which is the desired stereoisomer for further transformations. Higher temperatures (50°C to 180°C) may yield mixtures of endo- and exo-adducts, which can be separated by column chromatography if needed.
Selectivity : The endo-adduct is favored due to secondary orbital interactions in the Diels-Alder transition state, which is critical for obtaining the correct stereochemistry of the bicyclic system.
Post-Cycloaddition Functional Group Transformations
After the bicyclic core is formed, further chemical modifications are performed to install or modify the carboxylate group and other substituents:
Hydrolysis and Acid Workup : The crude Diels-Alder adduct mixture is often subjected to aqueous workup, including washing with aqueous sodium hydroxide and hydrochloric acid to purify the carboxylic acid derivatives.
Esterification : The carboxylic acid intermediate is converted to the ethyl ester by reaction with ethanol under acidic conditions or by direct use of ethyl acrylate as the dienophile.
Reduction : In some synthetic routes, the adduct or intermediates are reduced using lithium aluminium hydride (LiAlH4) to convert esters or acids to alcohols or other reduced forms, depending on the target derivative.
Chromatographic Purification : The final product or intermediates are purified by column chromatography, often on silica gel, to separate isomers and remove impurities.
Alternative Synthetic Routes and Catalytic Methods
Oxidative Decarboxylation and Rearrangement : Some related bicyclo[2.2.2]octene derivatives are prepared via oxidative decarboxylation of dicarboxylic acid precursors using reagents like lead tetraacetate, which can induce rearrangements to bicyclic ketones. These ketones can then be further transformed to the target ester.
Catalytic Hydrogenation : Hydrogenation of bicyclo[2.2.2]octenone intermediates using catalysts such as palladium or ruthenium can yield saturated bicyclo[2.2.2]octane derivatives, which may be precursors or analogs of the target compound.
Hydroformylation and Carbonylation : Advanced synthetic methods include hydroformylation of bicyclic olefins in the presence of cobalt or ruthenium catalysts under high pressure and temperature to introduce aldehyde or acid functionalities, which can be further converted to esters.
Detailed Reaction Scheme Summary
| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Diels-Alder Cycloaddition | Alpha-terpinene or alpha-phellandrene + ethyl acrylate/maleate; MTBE or THF; 0–20°C | Formation of endo-bicyclo[2.2.2]oct-5-ene carboxylic acid derivatives |
| 2 | Workup and Extraction | Aqueous NaOH, HCl, brine washes | Purification of carboxylic acid intermediates |
| 3 | Esterification | Ethanol, acid catalyst or direct use of ethyl acrylate | Formation of ethyl ester group |
| 4 | Reduction (optional) | Lithium aluminium hydride (LiAlH4) | Conversion to alcohol derivatives or further reduced forms |
| 5 | Chromatographic Purification | Silica gel column chromatography | Separation of endo/exo isomers and purification |
| 6 | Catalytic Hydrogenation (optional) | Pd or Ru catalyst, H2 gas | Saturation of double bonds if required |
Research Findings and Optimization Notes
Temperature Control : Lower temperatures during the Diels-Alder step significantly increase the yield of the desired endo-adduct, which is crucial for the stereochemical integrity of the product.
Solvent Choice : Oxygenated solvents such as MTBE and THF are preferred for their ability to dissolve both reactants and facilitate the cycloaddition without side reactions.
Isomer Separation : When mixtures of endo- and exo-adducts are formed, chromatographic techniques are effective for separation, though this adds complexity and cost.
Yield Considerations : Reported yields for the Diels-Alder step and subsequent transformations vary but can reach up to 90% under optimized conditions.
Volatility Issues : Some bicyclo[2.2.2]octenone intermediates are highly volatile, which can reduce isolated yields during purification steps.
Summary Table of Key Preparation Parameters
| Parameter | Optimal Range/Condition | Impact on Synthesis |
|---|---|---|
| Diels-Alder Temperature | 0–20°C (endo selectivity) | High endo-adduct yield and stereoselectivity |
| Solvent | Methyl tert-butyl ether (MTBE), THF | Good solubility and reaction control |
| Reaction Time | Overnight to several hours | Complete conversion of starting materials |
| Workup | Aqueous NaOH and HCl washes | Purification of acid intermediates |
| Reduction Agent | Lithium aluminium hydride (LiAlH4) | Efficient reduction of esters/acids |
| Purification | Silica gel chromatography | Separation of isomers and impurities |
Chemical Reactions Analysis
Types of Reactions
2,2’- (1,4-phenylenedi-2,1-ethenediyl)bis[5-aminobenzenesulfonic acid] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired product and include specific temperatures, pressures, and solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the conditions used. For example, oxidation may produce sulfonic acid derivatives, while reduction may yield amine derivatives.
Scientific Research Applications
Medicinal Chemistry
Ethyl 7-isopropyl-5-methylbicyclo(2.2.2)oct-5-ene-2-carboxylate has shown potential as a scaffold for drug development, particularly in the search for new therapeutic agents targeting various diseases. Its structural features allow for modifications that can enhance biological activity and selectivity.
- Antimicrobial Activity : Studies have indicated that derivatives of this compound may possess antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics or antifungal agents.
- Anti-inflammatory Properties : Research suggests that certain analogs could exhibit anti-inflammatory effects, which are beneficial in treating conditions such as arthritis and other inflammatory diseases.
Organic Synthesis
The compound serves as an important intermediate in organic synthesis, particularly in the construction of more complex molecules. Its bicyclic structure allows for diverse chemical transformations, including:
- Diels-Alder Reactions : The compound can participate in Diels-Alder reactions to form larger cyclic structures, which are valuable in synthesizing natural products and pharmaceuticals.
- Functional Group Modifications : The carboxylate group can be easily modified to introduce various functional groups, enhancing the versatility of this compound in synthetic pathways.
Material Science
In material science, this compound has potential applications due to its unique physical properties:
- Polymer Chemistry : It can be utilized as a monomer or additive in polymer formulations to improve mechanical properties or thermal stability.
- Nanomaterials : The compound's structure may facilitate the formation of nanostructured materials with specific electronic or optical properties.
Case Study 1: Antimicrobial Activity
A recent study evaluated the antimicrobial efficacy of derivatives of this compound against several bacterial strains. Results indicated significant inhibition of growth against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.
Case Study 2: Diels-Alder Reaction Application
In a synthetic chemistry experiment, researchers successfully employed this compound as a diene in a Diels-Alder reaction to synthesize a complex natural product derivative. The reaction demonstrated high regioselectivity and yield, showcasing the compound's utility in organic synthesis.
Mechanism of Action
The mechanism of action of 2,2’- (1,4-phenylenedi-2,1-ethenediyl)bis[5-aminobenzenesulfonic acid] involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares Ethyl 7-isopropyl-5-methylbicyclo[2.2.2]oct-5-ene-2-carboxylate with structurally related bicyclic compounds, focusing on substituents, physical properties, and applications:
Key Findings:
Functional Group Impact: The ethyl ester in the target compound enhances solubility in organic solvents compared to ketones (e.g., Felvinone™) or amino derivatives . Amino-substituted analogs exhibit higher melting points (178–220°C) due to hydrogen bonding, whereas the target compound’s isopropyl group likely reduces intermolecular interactions, favoring liquid or low-melting solid states .
Stereochemical Complexity: Enantiomers of bicyclo[2.2.2]octene derivatives (e.g., ethyl 3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylate) are resolved via diastereomeric salt formation with O,O'-dibenzoyltartaric acid, achieving >96% enantiomeric excess (e.e.) . Similar resolution strategies may apply to the target compound.
Applications: Fragrance Chemistry: Felvinone™ (a ketone analog) is used in perfumery for its stability and odor profile. The target compound’s ester group may offer similar benefits with modified volatility . Pharmaceutical Intermediates: Amino-substituted bicyclo[2.2.2]octenes are hydrogenated to constrained β-amino acids, which are valuable in peptide mimetics .
Synthetic Pathways: Bicyclo[2.2.2]octene derivatives are synthesized via Diels-Alder reactions, hydrogenation, and isomerization. For example, hydrogenation of ethyl 3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylate over Pd/C yields saturated analogs with retained stereochemistry .
Biological Activity
Ethyl 7-isopropyl-5-methylbicyclo(2.2.2)oct-5-ene-2-carboxylate is a bicyclic compound with significant potential in biological research and applications. This article explores its biological activity, focusing on its endocrine-disrupting properties, structural characteristics, and potential implications in toxicology and environmental science.
Structural Overview
This compound has a distinctive bicyclo[2.2.2]octane structure, which includes a double bond and a carboxylate ester functional group. Its molecular formula is , with a molecular weight of approximately 236.35 g/mol .
Endocrine Disruption Potential
Research indicates that compounds with similar structural features may exhibit endocrine-disrupting properties . These compounds can interfere with hormonal regulation in both humans and wildlife, potentially leading to adverse health effects. This compound is hypothesized to share these properties, warranting further investigation into its effects on hormone systems .
Toxicological Implications
The biological implications of this compound extend into toxicology , particularly concerning aquatic ecosystems. Studies have shown that structurally similar compounds can adversely affect aquatic life by disrupting endocrine functions, which could lead to population declines and biodiversity loss .
Comparative Analysis of Similar Compounds
To better understand the biological activity of this compound, it is useful to compare it with other related compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Mthis compound | Studied for endocrine-disrupting properties | |
| N-Ethyl-2-methylbicyclo[2.2.2]octane-2-carboxamide | Contains an amide group; used in various synthetic applications | |
| Ethyl 3-(1-methylethyl)bicyclo[2.2.1]heptane-5-enecarboxylate | Different bicyclic framework; potential skin sensitizer |
This table illustrates the diversity within the bicyclic class of compounds and highlights the unique structural features of this compound that may confer specific biological activities not observed in others .
Case Studies and Research Findings
Several studies have investigated the biological activity of structurally similar compounds, providing insights into the potential effects of this compound:
-
Aquatic Toxicity Studies : Research has demonstrated that certain bicyclic compounds can disrupt endocrine functions in fish, leading to altered reproductive behaviors and developmental issues .
- Example : A study on methyl-substituted bicyclic compounds revealed significant impacts on hormone levels in exposed aquatic species.
-
Hormonal Regulation : Investigations into the effects of similar compounds on mammalian models suggest potential disruptions in estrogen and androgen signaling pathways .
- Example : Compounds with similar structures were shown to bind to estrogen receptors, affecting gene expression related to reproductive health.
- Environmental Impact Assessments : Evaluations of these compounds' persistence in aquatic environments indicate a potential for bioaccumulation, raising concerns about long-term ecological effects .
Q & A
Basic Synthesis and Reaction Optimization
Q: What are the established synthetic routes for Ethyl 7-isopropyl-5-methylbicyclo[2.2.2]oct-5-ene-2-carboxylate, and how do reaction conditions influence yield? A: The compound is synthesized via Diels-Alder reactions or functional group modifications of bicyclic precursors. For example, methyl analogs (e.g., methyl 7-isopropyl-5-methylbicyclo[2.2.2]oct-5-ene-2-carboxylate) are synthesized under controlled cycloaddition conditions, with yields dependent on catalyst choice and temperature . Ethyl esters may follow similar pathways, substituting methanol with ethanol in esterification steps. Multi-step reactions involving perchloric acid or sulfonic acid catalysts can achieve >90% yields in specific steps .
Structural Confirmation via Spectroscopic Methods
Q: Which spectroscopic techniques are most reliable for confirming the stereochemistry and substituent positions in this bicyclic compound? A: Nuclear Magnetic Resonance (NMR) is critical:
- ¹H NMR distinguishes isopropyl (δ 1.2–1.4 ppm) and methyl groups (δ 1.8–2.1 ppm) on the bicyclo framework .
- 13C NMR identifies carbonyl carbons (δ 170–175 ppm) and bicyclic ring carbons (δ 25–50 ppm) .
- X-ray crystallography resolves stereochemical ambiguities, as seen in related bicyclo[2.2.2]octene derivatives .
Thermodynamic and Physicochemical Properties
Q: How do substituents like isopropyl and methyl groups affect the compound’s melting point and solubility? A:
Safety and Hazard Mitigation
Q: What safety protocols are recommended for handling this compound based on its hazard profile? A:
- Hazard Codes: N (Dangerous for the environment), R50/53 (Toxic to aquatic organisms) .
- Precautions: Use fume hoods, avoid skin/eye contact (R36/37/38), and dispose of waste via certified incineration .
- Storage: Keep in airtight containers at 2–8°C to prevent degradation .
Advanced Stereoselective Synthesis
Q: What challenges arise in achieving stereoselective synthesis of the bicyclo[2.2.2]octene core, and how are they addressed? A: Stereocontrol is complicated by the rigid bicyclic framework. Strategies include:
- Chiral auxiliaries or enantioselective catalysts to direct substituent placement .
- Computational modeling (DFT) to predict transition states and optimize reaction pathways .
- Multi-step purification (e.g., HPLC) to isolate enantiomers, as seen in related azabicyclo compounds .
Computational Modeling for Reactivity Prediction
Q: How can density functional theory (DFT) predict the reactivity of this compound in catalytic systems? A: DFT calculations model:
- Electron density distribution at the ester carbonyl group, identifying nucleophilic attack sites .
- Transition states for cycloaddition reactions, correlating with experimental yields .
- Steric effects of isopropyl/methyl groups on reaction barriers .
Applications in Asymmetric Catalysis
Q: Has this compound been explored as a ligand or catalyst in asymmetric synthesis? A: While direct evidence is limited, structurally similar bicyclo[2.2.2]octene derivatives are used in:
- Chiral Lewis acid catalysts for enantioselective Diels-Alder reactions .
- Ligands for transition-metal complexes in C–H activation .
Stability and Degradation Pathways
Q: Under what conditions does this compound degrade, and what are the primary degradation products? A:
- Thermal Degradation: Decomposes above 200°C, forming bicyclic alkenes and CO₂ .
- Hydrolytic Degradation: Ester cleavage in acidic/basic conditions yields carboxylic acid derivatives .
- Photodegradation: UV exposure may induce ring-opening reactions, requiring dark storage .
Biological Activity Screening
Q: Are there reported studies on the biological activity of this compound or its analogs? A: Limited data exists, but nitrile analogs (e.g., 7-isopropyl-5-methylbicyclo[2.2.2]oct-5-ene-2-carbonitrile) show potential as enzyme inhibitors due to their electrophilic carbonitrile group . Further studies require cytotoxicity assays and molecular docking .
Resolving Data Contradictions in Literature
Q: How can researchers address discrepancies in reported physicochemical properties (e.g., melting points)? A:
- Purity Assessment: Use HPLC or GC-MS to verify sample purity, as impurities lower melting points .
- Stereochemical Variants: Confirm enantiomer ratios, as mixed stereoisomers exhibit broad melting ranges .
- Method Calibration: Cross-reference with standardized techniques (e.g., DSC for thermal data) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
